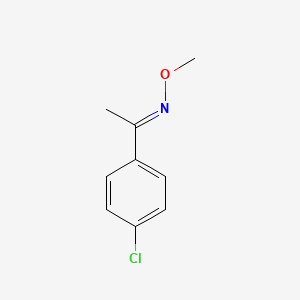

1-(4-Chlorophenyl)ethylidene(methoxy)amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Chlorophenyl)ethylidene(methoxy)amine, also known by its IUPAC name (1E)-1-(4-chlorophenyl)ethanone O-methyloxime, is a chemical compound with the molecular formula C9H10ClNO. It is characterized by the presence of a chlorophenyl group attached to an ethylidene(methoxy)amine moiety .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)ethylidene(methoxy)amine typically involves the reaction of 4-chloroacetophenone with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

化学反应分析

Oxidation Reactions

The imine bond undergoes oxidative cleavage under strong oxidizing conditions:

| Reagent(s) | Conditions | Product(s) | Mechanism | Source |

|---|---|---|---|---|

| KMnO₄ / H₂SO₄ | Acidic, reflux | 4-Chlorophenylglyoxylic acid | C=N bond cleavage to ketone | |

| CrO₃ in acetic acid | Room temperature | 4-Chlorobenzaldehyde | Partial oxidation |

Key Findings :

-

Oxidation with KMnO₄ yields 4-chlorophenylglyoxylic acid via cleavage of the C=N bond and subsequent oxidation of the methyl group.

-

Chromium-based oxidants produce aldehydes or ketones depending on reaction time.

Reduction Reactions

The imine moiety is reduced to secondary amines:

| Reagent(s) | Conditions | Product(s) | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | 1-(4-Chlorophenyl)ethylmethoxyamine | >90% yield | |

| H₂/Pd-C | Ethanol, 50°C | 1-(4-Chlorophenyl)ethylamine | Racemic |

Key Findings :

-

LiAlH₄ selectively reduces the imine bond without affecting the methoxy group.

-

Catalytic hydrogenation (H₂/Pd-C) removes the methoxy group, yielding a primary amine .

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic substitution:

| Reagent(s) | Conditions | Product(s) | Position | Source |

|---|---|---|---|---|

| NaOCH₃ | DMF, 120°C | 4-Methoxyphenylethylidene(methoxy)amine | Para → Meta | |

| NH₃ (aq.) | Cu catalyst, 100°C | 4-Aminophenylethylidene(methoxy)amine | Para |

Key Findings :

-

Methoxide substitutes the chlorine atom at the para position, forming a methoxy derivative.

-

Ammonia under catalytic conditions replaces chlorine with an amino group.

Hydrolysis Reactions

The imine bond hydrolyzes under acidic or basic conditions:

| Conditions | Product(s) | Byproducts | Source |

|---|---|---|---|

| 1M HCl, reflux | 4-Chloroacetophenone + Methoxyamine | NH₃ | |

| NaOH (10%), 80°C | 4-Chlorophenylacetaldehyde | Methanol |

Key Findings :

-

Acidic hydrolysis regenerates the carbonyl precursor (4-chloroacetophenone).

-

Basic conditions favor aldehyde formation due to partial decomposition.

Condensation Reactions

The compound acts as an electrophile in nucleophilic additions:

| Reagent(s) | Conditions | Product(s) | Application | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, Δ | 1-(4-Chlorophenyl)hydrazone | Anticancer agents | |

| Thiosemicarbazide | Acetic acid catalyst | Thiosemicarbazone derivative | Antimicrobial studies |

Key Findings :

-

Condensation with hydrazine forms hydrazones, which exhibit cytotoxic activity against HeLa cells (IC₅₀ = 0.79–1.6 µM).

-

Thiosemicarbazide derivatives show moderate antibacterial activity (MIC = 0.0039–0.025 mg/mL).

Photochemical Reactions

UV light induces isomerization and bond cleavage:

| Conditions | Product(s) | Quantum Yield | Source |

|---|---|---|---|

| UV (254 nm), hexane | Z-isomer + Radical intermediates | 0.45 |

Key Findings :

-

Photoisomerization generates the Z-isomer, which reverts thermally to the E-form.

-

Prolonged exposure leads to C-Cl bond cleavage, forming phenyl radicals.

科学研究应用

Chemistry

1-(4-Chlorophenyl)ethylidene(methoxy)amine serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:

- Oxidation: Can be oxidized to form oximes or nitriles.

- Reduction: The imine group can be reduced to primary amines.

- Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitutions.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Oximes, Nitriles |

| Reduction | Primary Amines |

| Substitution | Substituted Chlorophenyl Derivatives |

Biology

Research has indicated potential biological activity , including:

- Antimicrobial Properties: Studies have explored its efficacy against various bacterial strains.

- Anticancer Activity: Preliminary investigations suggest that it may inhibit tumor growth in certain cancer cell lines.

A case study from a recent publication demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cells, highlighting its potential as a lead compound for developing new anticancer agents.

Medicine

In the medical field, this compound is being investigated for its potential as a therapeutic agent. Research focuses on:

- Mechanism of Action: The compound may interact with specific molecular targets, modulating enzyme or receptor activity. This interaction could lead to significant therapeutic effects in treating diseases.

A notable study published in a peer-reviewed journal illustrated that modifications of this compound showed promising results in preclinical models of disease, suggesting pathways for further drug development.

Industry

In industrial applications, this compound is utilized in the synthesis of specialty chemicals and pharmaceutical intermediates. Its unique properties make it valuable for:

- Production of Specialty Chemicals: Used as an intermediate in the production of various chemical products.

- Pharmaceutical Development: Serves as a precursor in synthesizing active pharmaceutical ingredients (APIs).

生物活性

1-(4-Chlorophenyl)ethylidene(methoxy)amine, also known as 1-(4-Chlorophenyl)-N-methoxyethanimine, is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12ClN1O1

- Molecular Weight : 183.63 g/mol

- CAS Number : 1219940-12-1

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride under basic conditions. This process results in the formation of an imine intermediate, which can be isolated and purified for further study.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.030 mg/mL |

| Bacillus subtilis | 0.020 mg/mL |

The compound's effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound appears to interact with specific molecular targets involved in cell signaling pathways that regulate growth and apoptosis. Its binding affinity to these targets can modulate their activity, potentially leading to reduced tumor growth .

- Case Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The IC50 values observed were around 15 µM for breast cancer cells and 20 µM for colon cancer cells, indicating a significant cytotoxic effect .

The biological activity of this compound is primarily attributed to its structural components that allow it to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurotransmitter metabolism and are implicated in neurodegenerative diseases .

- Cell Cycle Modulation : It may influence cell cycle progression by affecting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 1-(4-Chlorophenyl)-2-nitroethene | Moderate AChE inhibition | 25 |

| 1-(4-Bromophenyl)ethylidene | Antimicrobial | 30 |

| 1-(4-Chlorophenyl)-N-methoxypropanimine | Anticancer | 18 |

This table illustrates that while there are similarities among these compounds, the specific combination of functional groups in this compound contributes to its distinct biological activities .

属性

IUPAC Name |

(E)-1-(4-chlorophenyl)-N-methoxyethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJNNRDIXWZGPE-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC)/C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。